5-methyl-7-(2-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-METHYL-7-(2-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound features a triazolo[1,5-a]pyrimidine core, which is a fused ring system containing both triazole and pyrimidine rings.
Preparation Methods
The synthesis of 5-METHYL-7-(2-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 . Another approach is the annulation of the pyrimidine moiety to the triazole ring or vice versa . Industrial production methods often employ microwave-mediated, catalyst-free synthesis, which involves the use of enaminonitriles and benzohydrazides .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The oxidative cyclization of N-(2-pyridyl)amidines is a key step in its synthesis.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyrimidine core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents to the core structure.
Common reagents used in these reactions include oxidizers like NaOCl and Pb(OAc)4, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-METHYL-7-(2-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2 and thereby inhibiting cell cycle progression . This leads to the induction of apoptosis in cancer cells. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications.
Comparison with Similar Compounds
Similar compounds include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and biological activities. For example, pyrazolo[3,4-d]pyrimidine derivatives have been studied as CDK2 inhibitors with potent cytotoxic activities against various cancer cell lines . The uniqueness of 5-METHYL-7-(2-METHYLPHENYL)-N-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
5-methyl-7-(2-methylphenyl)-N-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H19N5O/c1-13-8-6-7-11-16(13)18-17(14(2)23-20-21-12-22-25(18)20)19(26)24-15-9-4-3-5-10-15/h3-12,18H,1-2H3,(H,24,26)(H,21,22,23) |
InChI Key |
PDHCWQIVPOIPAS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2C(=C(NC3=NC=NN23)C)C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.